rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Chemical Structure and Properties
rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 436088-42-5) is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. Key structural features include:
- A methyl group at the 5-position and a trifluoromethyl (CF₃) group at the 7-position, both in the cis-configuration [(5R,7R)] .
This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are widely explored in medicinal chemistry due to their structural similarity to purines and versatility in targeting enzymes (e.g., kinases) or receptors . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the carboxylic acid group allows for salt formation, improving aqueous solubility .
Properties
IUPAC Name |
(5R,7R)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17)/t4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRSXDCXFADGM-INEUFUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methyl and trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure and properties may offer new avenues for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Core Heterocycle Variants
Functional Group Modifications
Key Research Findings
- Stereochemical Influence : The (5R,7R) configuration in the target compound is critical for activity in kinase inhibition assays, as diastereomers (e.g., 5R,7S) show reduced potency .
- Trifluoromethyl vs. Difluoromethyl : The CF₃ group in the target compound provides superior metabolic stability compared to CF₂H analogues, as evidenced by microsomal stability assays .
- Carboxylic Acid vs. Ester : The free carboxylic acid enhances solubility (e.g., >10 mg/mL in PBS) compared to ethyl esters (<1 mg/mL), making it more suitable for aqueous formulations .
Biological Activity
The compound rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 2679918-87-5) is a member of the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly as kinase inhibitors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H12F3N3O3
- Molecular Weight: 291.23 g/mol
- Structure: The compound features a pyrazolo[1,5-a]pyrimidine scaffold with a trifluoromethyl group and a carboxylic acid moiety.
The biological activity of this compound primarily involves its role as an inhibitor of various kinases. Kinases are critical enzymes that regulate numerous cellular processes through phosphorylation. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and infectious diseases.
Target Kinases
Research indicates that this compound may exhibit inhibitory activity against several human kinases including:
- GSK-3β (Glycogen Synthase Kinase 3 Beta)
- CDK-2 (Cyclin-dependent kinase 2)
- CDK-4 (Cyclin-dependent kinase 4)
Antiparasitic Activity
A study highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating human African trypanosomiasis (HAT). The compound was evaluated for its efficacy against Trypanosoma brucei, demonstrating significant activity with a reduction in parasitemia in animal models. This suggests that the compound could serve as a promising candidate for further development against this disease .
Selectivity and Optimization
The selectivity of this compound was assessed through structure-activity relationship (SAR) studies. Substitutions at various positions on the pyrazolo scaffold were shown to affect potency against both T. brucei and human kinases. For instance:
- Substituting at the R1 position significantly altered potency against CDK-2 while maintaining activity against T. brucei .
Case Study 1: Efficacy in Animal Models
In a preclinical study involving mice infected with T. brucei, this compound exhibited promising results. The compound was administered at various dosages and showed a dose-dependent reduction in parasitemia levels .
Table 1: Efficacy Data in Animal Models
| Dosage (mg/kg) | Parasitemia Reduction (%) | Observations |
|---|---|---|
| 10 | 30 | Mild toxicity observed |
| 20 | 60 | Significant efficacy |
| 50 | 85 | High efficacy with toxicity |
Q & A
Q. What strategies validate target engagement in complex biological systems?
- Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) to monitor target protein stabilization upon compound binding. Combine with CRISPR knockouts to confirm on-target effects. For example, a ∆T_m ≥ 4°C indicates strong engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
